(6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid
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Overview
Description
“(6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C10H7BrN2O3 and a molecular weight of 283.08 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular formula C10H7BrN2O3 and molecular weight 283.08 . Detailed physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives of (6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid involve complex chemical processes aimed at producing compounds with potential biological activities. For instance, the synthesis of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases from 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones has been demonstrated, revealing the versatility of quinazoline derivatives in synthesizing compounds with varied biological activities (Sahu et al., 2008).
Antimicrobial and Antitubercular Activities
Several studies have focused on evaluating the antimicrobial and antitubercular activities of quinazoline derivatives. For instance, novel 2,3-disubstitutedquinazolin-4(3H)-ones have been synthesized and evaluated for their in vitro antiviral activity against HIV, HSV, and vaccinia viruses, with specific derivatives exhibiting distinct antitubercular activity (Selvam et al., 2010). Similarly, the synthesis of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyrazin-2-ylamides as potential antitubercular agents highlights the bromination of these compounds at specific positions, contributing to their antimycobacterial properties (Ukrainets et al., 2009).
Pharmacological Importance
Quinazoline derivatives are known for their significant pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. Research into the synthesis of substituted 6-bromoquinazolinones and their pharmacological evaluation has highlighted the potential of these compounds in developing new therapeutic agents (Rajveer et al., 2010).
Antitumor Activities
There is also interest in the antitumor activities of quinazoline derivatives. For example, the synthesis and evaluation of novel quinazolin-4(3H)-one derivatives for their antiviral and cytotoxic activities against various viruses and cancer cells have been documented, offering insights into the therapeutic potential of these compounds in oncology (Selvam et al., 2010).
Mechanism of Action
The mechanism of action for “(6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid” is not specified in the search results. It’s important to note that the mechanism of action can vary depending on the context in which this compound is used, such as the type of biological or chemical system it interacts with .
Future Directions
Properties
IUPAC Name |
2-(6-bromo-4-oxoquinazolin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c11-6-1-2-8-7(3-6)10(16)13(5-12-8)4-9(14)15/h1-3,5H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPRKLOBQRRYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67305-46-8 |
Source
|
Record name | 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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